molecular formula C11H14ClN3O2 B15216820 tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate

tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate

Cat. No.: B15216820
M. Wt: 255.70 g/mol
InChI Key: GFPCISRCNQPVNN-UHFFFAOYSA-N
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Description

tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate is a bicyclic heterocyclic compound featuring a pyrrolo[3,4-b]pyrazine core substituted with a chlorine atom at position 2 and a tert-butoxycarbonyl (Boc) protecting group. This compound serves as a key intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and protease-targeting drugs . Its structure combines a pyrazine ring (two nitrogen atoms) fused with a pyrrolidine ring, conferring unique electronic and steric properties that influence reactivity and biological interactions.

Properties

Molecular Formula

C11H14ClN3O2

Molecular Weight

255.70 g/mol

IUPAC Name

tert-butyl 3-chloro-5,7-dihydropyrrolo[3,4-b]pyrazine-6-carboxylate

InChI

InChI=1S/C11H14ClN3O2/c1-11(2,3)17-10(16)15-5-7-8(6-15)14-9(12)4-13-7/h4H,5-6H2,1-3H3

InChI Key

GFPCISRCNQPVNN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=NC=C(N=C2C1)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might involve the use of methanesulfonic acid under reflux conditions to facilitate the formation of the desired pyrrolo[3,4-b]pyrazine ring system .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes optimized for large-scale production. This would include the use of efficient catalysts and reaction conditions that maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Nucleophilic Substitution at the Chloro Position

The chlorine atom at position 2 undergoes nucleophilic substitution, particularly in palladium-catalyzed cross-coupling reactions. This reactivity is critical for introducing aryl, heteroaryl, or amine groups.

Reaction TypeReagents/ConditionsProductReferences
Suzuki-Miyaura CouplingPd(PPh₃)₄, aryl/heteroaryl boronic acids, Cs₂CO₃, dioxane/H₂O (80–100°C)Aryl/heteroaryl-substituted pyrrolo[3,4-b]pyrazine derivatives
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, primary/secondary amines, Cs₂CO₃, DMF (120°C)Amine-functionalized analogs
SNAr with AminesDIPEA, THF/MeOH (room temperature to reflux)Direct substitution with aliphatic/aromatic amines

Key Findings :

  • The chloro group’s electronic activation by the adjacent pyrazine ring facilitates Pd-mediated couplings .

  • Steric hindrance from the tert-butyl group may influence regioselectivity in some cases .

Deprotection of the tert-Butyl Ester

The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to yield the free amine or carboxylic acid, enabling further functionalization.

MethodReagents/ConditionsProductReferences
Acidic HydrolysisTrifluoroacetic acid (TFA) in CH₂Cl₂ (0–25°C)5,7-Dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylic acid
Sequential DeprotectionTFA followed by NaOH (MeOH/H₂O, 60°C)Free amine intermediate

Key Findings :

  • TFA-mediated deprotection is rapid (<2 hours) and high-yielding .

  • The resulting carboxylic acid can undergo condensation with amines or alcohols .

Cyclization and Ring Expansion

The pyrrolo-pyrazine core participates in cycloaddition and annulation reactions to form polycyclic systems.

Reaction TypeReagents/ConditionsProductReferences
Intramolecular CyclizationCuI, L-proline, DMF (100°C)Fused tricyclic structures (e.g., indole analogs)
[3+2] CycloadditionAlkynes, Ru or Rh catalysts (toluene, reflux)Pyrrolo-pyrazine hybrids with sp³-rich scaffolds

Key Findings :

  • Cyclization often exploits the nitrogen-rich framework for metal-catalyzed bond formation .

Functionalization at the Pyrazine Nitrogen

The pyrazine nitrogen atoms can be alkylated or acylated to modulate electronic properties.

Reaction TypeReagents/ConditionsProductReferences
N-AlkylationAlkyl halides, K₂CO₃, DMF (60°C)N-substituted derivatives
AcylationAcid chlorides, pyridine (0°C to room temperature)Amide-functionalized analogs

Key Findings :

  • Alkylation enhances solubility for biological screening .

Stability and Reactivity Considerations

  • Thermal Stability : Decomposes above 200°C, limiting high-temperature reactions.

  • Solvent Compatibility : Stable in polar aprotic solvents (DMF, DMSO) but hydrolyzes slowly in aqueous acidic/basic media .

Scientific Research Applications

tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate involves its interaction with specific molecular targets. These targets can include enzymes and receptors, where the compound may act as an inhibitor or modulator. The exact pathways and molecular interactions depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogs differ primarily in substituents (e.g., halogens, amino groups) and heterocyclic cores (pyridine, pyrimidine, or pyrrolo systems). These variations significantly impact physicochemical properties, reactivity, and pharmacological profiles.

Table 1: Key Structural and Functional Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight Substituent Heterocycle Core Key Applications/Properties Storage Conditions
tert-Butyl 2-chloro-5,7-dihydro-6H-pyrrolo[3,4-b]pyrazine-6-carboxylate Not Provided C₁₂H₁₄ClN₃O₂ ~267.71 Cl Pyrrolo[3,4-b]pyrazine Pharmaceutical intermediate Likely inert, 2–8°C
tert-Butyl 4-bromo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate 1393558-15-0 C₁₂H₁₅BrN₂O₂ 299.16 Br Pyrrolo[3,4-b]pyridine Suzuki coupling precursor Inert atmosphere, 2–8°C
tert-Butyl 3-amino-5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate 1206248-54-5 C₁₂H₁₇N₃O₂ 235.28 NH₂ Pyrrolo[3,4-b]pyridine Amine-functionalized intermediate Inert, 2–8°C
tert-Butyl hexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate 250275-15-1 C₁₁H₁₈N₂O₂ 210.28 None Pyrrolo[3,4-c]pyrrole High similarity (1.00) to parent Standard laboratory conditions
tert-Butyl 5,7-dihydro-6H-pyrrolo[3,4-b]pyridine-6-carboxylate Discontinued C₁₂H₁₆N₂O₂ 220.27 H Pyrrolo[3,4-b]pyridine Discontinued due to stability issues N/A

Impact of Heterocycle Core

  • Pyrazine vs. Pyridine/Pyrimidine :
    The pyrazine ring (two nitrogen atoms at 1,4-positions) enhances hydrogen-bonding capacity compared to pyridine (one nitrogen) or pyrimidine (two nitrogens at 1,3-positions). This increases binding affinity to enzymatic targets, such as autotaxin (ATX) inhibitors .
  • Pyrrolo Fusion : The fused pyrrolidine ring introduces chirality and steric hindrance, affecting solubility and metabolic stability. For example, this compound exhibits moderate HT-solubility (10–50 μM in phosphate buffer) compared to pyridine analogs with lower solubility .

Q & A

Q. What advanced techniques are recommended for studying air-sensitive derivatives of this compound?

  • Methodology : Use Schlenk lines or gloveboxes (O₂ < 1 ppm) for handling. For spectroscopic analysis, seal NMR tubes under vacuum or backfill with inert gas. Cryogenic trapping (e.g., liquid N₂) stabilizes reactive intermediates during MS analysis .

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